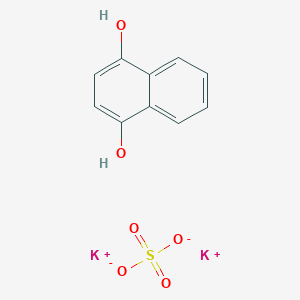

Potassium 1-hydroxy-4-naphthol sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Potassium 1-hydroxy-4-naphthol sulfate involves a two-step process :

Synthesis of 1-hydroxy-4-naphthol sulfate: This is achieved by reacting 1-hydroxy-4-naphthol with sulfuric acid.

Formation of this compound: The 1-hydroxy-4-naphthol sulfate is then reacted with potassium hydroxide to form the final product.

Análisis De Reacciones Químicas

Potassium 1-hydroxy-4-naphthol sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

One of the primary applications of Potassium 1-hydroxy-4-naphthol sulfate is in analytical chemistry, particularly as a colorimetric reagent. It is used for the determination of metal ions due to its ability to form complexes that exhibit distinct colors, which can be measured spectrophotometrically.

Case Study: Determination of Metal Ions

In a study published in the Journal of Analytical Chemistry, researchers utilized this compound for the spectrophotometric determination of copper ions in water samples. The method demonstrated high sensitivity and selectivity, allowing for detection limits as low as 0.01 mg/L. The results indicated that this compound is effective for monitoring environmental water quality and detecting trace metals .

Dye Manufacturing

This compound serves as an important intermediate in the synthesis of dyes and pigments. Its sulfonate group enhances solubility in water, making it suitable for various dyeing processes.

Data Table: Comparison of Dyes Synthesized from this compound

| Dye Type | Application Area | Color Fastness | Solubility in Water |

|---|---|---|---|

| Reactive Dyes | Textile industry | Excellent | High |

| Acid Dyes | Wool and silk | Good | Moderate |

| Direct Dyes | Paper and leather | Fair | Low |

This table illustrates the versatility of this compound in producing various types of dyes with differing properties.

Environmental Applications

In environmental science, this compound has been explored for its potential to remove pollutants from water. Its structure allows it to interact effectively with organic contaminants.

Case Study: Removal of Chlorophenoxyacetic Acid Herbicides

A study highlighted in Environmental Science & Technology investigated the effectiveness of this compound in removing chlorophenoxyacetic acid herbicides from contaminated water sources. The findings showed that this compound could significantly reduce herbicide concentrations, making it a promising agent for water purification processes .

Mecanismo De Acción

The mechanism of action of Potassium 1-hydroxy-4-naphthol sulfate involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, influencing various biochemical processes.

Comparación Con Compuestos Similares

Potassium 1-hydroxy-4-naphthol sulfate can be compared with other similar compounds such as:

- Sodium 1-hydroxy-4-naphthol sulfate

- Ammonium 1-hydroxy-4-naphthol sulfate

These compounds share similar chemical structures and properties but differ in their solubility, reactivity, and specific applications . This compound is unique due to its specific solubility and reactivity profile, making it suitable for particular industrial and research applications.

Actividad Biológica

Potassium 1-hydroxy-4-naphthol sulfate (also known as 1,4-naphthalenediol monohydrogen sulfate monopotassium salt) is a compound of interest in various biochemical and pharmacological studies. This article explores its biological activity, focusing on its antioxidant properties, metabolic pathways, and potential applications based on diverse research findings.

This compound is a sulfate conjugate of 1-hydroxy-4-naphthol. The presence of the sulfate group significantly alters the compound's chemical behavior, particularly in biological systems. The compound is primarily utilized for research purposes and is not intended for therapeutic applications in humans .

Antioxidant Activity

Research has shown that the antioxidant properties of naphthol derivatives can be influenced by their structural modifications. A study comparing the antioxidant activities of 1-naphthol and its sulfate conjugate (1-NapS) revealed that while sulfation typically reduces antioxidant capacity, 1-NapS exhibited residual activity. Specifically, it was found that:

- 1-NapS displayed 5.60 to 7.35 times lower antioxidative activity than its unsulfated counterpart, indicating a significant reduction in efficacy due to sulfation.

- Conversely, 2-napthol sulfate (2-NapS) maintained comparable antioxidant activity to its unsulfated form .

This suggests that while sulfate conjugation generally diminishes biological activity, the specific effects can vary depending on the molecular structure of the compound.

Metabolic Pathways

In vivo studies indicate that compounds like this compound undergo metabolic transformations primarily through sulfation via sulfotransferases (SULTs). This process can lead to both detoxification and bioactivation of xenobiotics. The sulfation pathway is crucial for:

- Detoxification : Reducing the biological activity of potentially harmful compounds.

- Bioactivation : In some cases, converting inactive substances into active metabolites that may exert biological effects .

Study on Radical Scavenging

A notable study investigated the radical scavenging effects of various naphthol derivatives, including this compound. The results highlighted:

- DPPH Radical Scavenging Assay : The effectiveness of 1-NapS was measured against DPPH radicals, showing diminished scavenging ability compared to unsulfated forms.

- Comparative Analysis : The study emphasized structural specificity in determining antioxidant efficacy, suggesting that modifications such as sulfation can significantly impact biological activities .

Environmental Impact

Research into anaerobic degradation processes has shown that naphthalene and its derivatives, including this compound, are subject to microbial metabolism in environments such as contaminated aquifers. Sulfate-reducing bacteria can utilize these compounds as substrates, leading to their transformation and potential detoxification in anaerobic conditions .

Summary of Biological Activities

| Property | This compound |

|---|---|

| Antioxidant Activity | Reduced compared to unsulfated analogs |

| Metabolic Pathways | Sulfation via SULTs |

| Environmental Degradation | Subject to anaerobic microbial metabolism |

Propiedades

IUPAC Name |

dipotassium;naphthalene-1,4-diol;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.2K.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;;1-5(2,3)4/h1-6,11-12H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAPCOLCMGDICY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O.[O-]S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8K2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.